molecular formula C15H19N3O2 B7789919 4-[4-(Dimethylamino)phenyl]-5-acetyl-6-methyl-3,4-dihydropyrimidine-2(1H)-one

4-[4-(Dimethylamino)phenyl]-5-acetyl-6-methyl-3,4-dihydropyrimidine-2(1H)-one

Cat. No.: B7789919
M. Wt: 273.33 g/mol
InChI Key: TZRKQWCTEMXXAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(Dimethylamino)phenyl]-5-acetyl-6-methyl-3,4-dihydropyrimidine-2(1H)-one is a dihydropyrimidinone (DHPM) derivative, a class of compounds known for their broad pharmacological activities, including antifungal, antiviral, and anticancer properties . Structurally, it features a dihydropyrimidine core substituted with a 4-(dimethylamino)phenyl group at position 4, an acetyl group at position 5, and a methyl group at position 4. This compound is synthesized via the Biginelli reaction, a one-pot multicomponent condensation of aldehydes, β-keto esters, and urea derivatives, often catalyzed by Lewis acids like calcium chloride . X-ray crystallography reveals a flattened boat conformation in the dihydropyrimidine ring, with the phenyl ring nearly perpendicular to the heterocyclic plane, influencing intermolecular interactions such as hydrogen bonding .

Properties

IUPAC Name

5-acetyl-4-[4-(dimethylamino)phenyl]-6-methyl-3,4-dihydro-1H-pyrimidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c1-9-13(10(2)19)14(17-15(20)16-9)11-5-7-12(8-6-11)18(3)4/h5-8,14H,1-4H3,(H2,16,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZRKQWCTEMXXAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)N(C)C)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Dimethylamino)phenyl]-5-acetyl-6-methyl-3,4-dihydropyrimidine-2(1H)-one typically involves multi-step organic reactions. One common method involves the condensation of 4-(dimethylamino)benzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and acetylation steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Dimethylamino)phenyl]-5-acetyl-6-methyl-3,4-dihydropyrimidine-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxides of the original compound.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-[4-(Dimethylamino)phenyl]-5-acetyl-6-methyl-3,4-dihydropyrimidine-2(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4-[4-(Dimethylamino)phenyl]-5-acetyl-6-methyl-3,4-dihydropyrimidine-2(1H)-one involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the acetyl group can undergo nucleophilic attack. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Dihydropyrimidinones exhibit diverse bioactivity depending on substituent patterns. Below is a detailed comparison of the target compound with structurally analogous derivatives:

Structural and Electronic Differences

Compound Name Substituents (Position 4) Additional Functional Groups Key Structural Features
Target Compound 4-(Dimethylamino)phenyl 5-acetyl, 6-methyl Electron-rich phenyl group; flattened boat conformation
5-Acetyl-4-(4-methoxyphenyl)-6-methyl-DHPM 4-Methoxyphenyl 5-acetyl, 6-methyl Methoxy group enhances lipophilicity; similar conformation but reduced electron density
4-Phenyl-5-acetyl-6-methyl-DHPM (CAS 25652-50-0) Phenyl (no substituents) 5-acetyl, 6-methyl Simpler structure; lacks electron-donating groups, reducing biological activity
4-(4-Ethoxy-3-methoxyphenyl)-5-nitro-6-methyl-DHPM 4-Ethoxy-3-methoxyphenyl 5-nitro, 6-methyl Nitro group increases reactivity but may reduce bioavailability
5-Acetyl-4-(4-isopropylphenyl)-DHPM-thione 4-Isopropylphenyl 2-thione, 5-acetyl Thione group enhances hydrogen bonding; increased lipophilicity

Physicochemical Properties

  • Solubility: The target compound’s dimethylamino group improves aqueous solubility compared to the methoxy and phenyl analogs .
  • Hydrogen Bonding : The thione derivative forms stronger intermolecular hydrogen bonds (e.g., S–H···O), stabilizing its crystal lattice .
  • Thermal Stability : Nitro-substituted DHPMs decompose at lower temperatures (~150°C) due to nitro group instability .

Key Research Findings

  • Structure-Activity Relationship (SAR): Electron-donating groups (e.g., dimethylamino, methoxy) at position 4 correlate with enhanced bioactivity .
  • Catalytic Efficiency : CaCl₂ outperforms FeCl₃ in synthesizing DHPMs, achieving higher yields (96% vs. 78%) .
  • Conformational Impact : Flattened boat conformations in DHPMs optimize binding to biological targets like kinesin motor proteins .

Biological Activity

4-[4-(Dimethylamino)phenyl]-5-acetyl-6-methyl-3,4-dihydropyrimidine-2(1H)-one is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a dihydropyrimidine ring, which is significant for its biological activity. The presence of a dimethylamino group and an acetyl moiety contributes to its unique chemical reactivity and interaction with biological targets.

PropertyDetails
IUPAC Name5-acetyl-4-[4-(dimethylamino)phenyl]-6-methyl-3,4-dihydro-1H-pyrimidin-2-one
Molecular FormulaC15H19N3O2
Average Mass273.33 g/mol
CAS Number1234567 (example)

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The dimethylamino group can form hydrogen bonds and engage in electrostatic interactions, enhancing the compound's affinity for various enzymes and receptors involved in critical pathways such as inflammation and cell proliferation.

Key Mechanisms Include:

  • Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.
  • Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against certain bacterial strains.
  • Anticancer Potential : Investigations into its effects on cancer cell lines indicate potential cytotoxic effects.

In Vitro Studies

Recent research has focused on the anti-inflammatory properties of this compound. In a study evaluating the inhibition of COX enzymes, the compound demonstrated significant inhibitory effects:

CompoundIC50 (μM) COX-1IC50 (μM) COX-2
4-[4-Dimethylamino]phenyl derivative26.04 ± 0.3623.8 ± 0.20
Celecoxib0.04 ± 0.010.04 ± 0.01

These results indicate that while the compound is less potent than celecoxib, it still exhibits notable anti-inflammatory activity.

Case Studies

  • Anti-inflammatory Effects : In a study involving carrageenan-induced paw edema in rats, the compound showed significant reduction in edema similar to standard anti-inflammatory drugs like indomethacin. The effective dose (ED50) was calculated at approximately 9.47 μM.
  • Antimicrobial Testing : A series of experiments tested the compound against various bacterial strains, revealing moderate antibacterial activity, particularly against Gram-positive bacteria.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have indicated that modifications to the dimethylamino and acetyl groups can significantly influence the biological activity of the compound. For instance:

  • Electron-Withdrawing Groups : Enhance COX inhibition.
  • Hydrophobic Substituents : Improve antimicrobial efficacy.

Q & A

Q. What are the established synthetic methodologies for this compound, and how can reaction conditions be optimized for academic-scale preparation?

Methodological Answer: The compound can be synthesized via a modified Biginelli reaction. A typical procedure involves refluxing 4-dimethylaminobenzaldehyde (10 mmol), acetylacetone (10 mmol), urea (15 mmol), and a Lewis acid catalyst (e.g., ZnCl₂, 2 mmol) in a mixed solvent system (n-heptane:toluene, 1:1 v/v). Reaction progress is monitored via TLC, followed by filtration, washing with water, and recrystallization from ethanol or ethyl acetate .

  • Optimization Tips:
  • Vary catalyst type (e.g., ZnCl₂ vs. FeCl₃) to improve yield.

  • Adjust solvent polarity (e.g., toluene vs. DMF) to control reaction rate.

  • Use microwave-assisted synthesis for reduced reaction time.

    Step Parameter Example Conditions
    1CatalystZnCl₂ (2 mmol)
    2Solventn-heptane:toluene (1:1, 30 mL)
    3TemperatureReflux (~110°C)
    4PurificationRecrystallization (ethanol)

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing its molecular structure?

Methodological Answer:

  • X-ray Crystallography: Single-crystal X-ray diffraction (SC-XRD) is critical for resolving bond lengths, angles, and supramolecular interactions. For example, studies on analogous compounds reveal mean C–C bond lengths of 1.50 Å and R factors < 0.05 using Mo-Kα radiation (λ = 0.71073 Å) .
  • Spectroscopy:
  • ¹H/¹³C NMR: Assign peaks using DEPT-135 and HSQC (e.g., acetyl protons at δ ~2.3 ppm, methyl groups at δ ~2.1 ppm).
  • IR: Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and NH vibrations (~3200 cm⁻¹).

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities of dihydropyrimidinone derivatives?

Methodological Answer: Contradictions often arise from variations in substituents, assay conditions, or purity. To resolve these:

  • Perform structure-activity relationship (SAR) studies by synthesizing derivatives with controlled substituent changes (e.g., replacing dimethylamino with methoxy groups) .
  • Use standardized bioassays (e.g., MIC for antimicrobial activity) with positive controls (e.g., ciprofloxacin) and purity validation (HPLC ≥95%) .
  • Apply computational docking to compare binding affinities with target enzymes (e.g., DHFR or kinases) .

Q. What strategies are recommended for analyzing the impact of substituent variations on physicochemical properties?

Methodological Answer:

  • Crystallographic Analysis: Compare crystal structures of derivatives (e.g., 4-methoxyphenyl vs. 4-dimethylaminophenyl) to assess how substituents influence packing motifs and hydrogen bonding .
  • Computational Chemistry:
  • Calculate logP values (e.g., using ChemDraw) to predict solubility changes.
  • Perform DFT calculations to evaluate electronic effects (e.g., HOMO-LUMO gaps).
    • Thermal Analysis: Use DSC/TGA to correlate substituent bulk with melting points and thermal stability.

Q. How can the crystal packing and supramolecular interactions of this compound be elucidated to inform solid-state properties?

Methodological Answer: SC-XRD reveals key interactions:

  • Hydrogen Bonding: Intramolecular N–H⋯O bonds stabilize the dihydropyrimidinone ring (e.g., N4–H4⋯O1, distance ~2.05 Å) .
  • C–H⋯π Interactions: Aromatic stacking between phenyl and pyrimidinone rings enhances crystal cohesion (distance ~3.5 Å) .
  • Packing Motifs: Layered arrangements driven by van der Waals forces can be visualized using Mercury software.
Interaction Type Distance (Å) Role in Packing
N–H⋯O (Hydrogen bond)2.05–2.20Stabilizes ring conformation
C–H⋯π (Aromatic stacking)3.4–3.7Enhances thermal stability

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.